1-Chloroisoquinolin-8-ol

Medicinal Chemistry ADME Property Optimization Physicochemical Property

Sourcing building blocks with a precisely positioned halogen handle for SAR-driven kinase programs often stalls when generic isoquinolines lack the required cross-coupling reactivity and ATP-pocket hydrogen-bonding geometry. 1-Chloroisoquinolin-8-ol (CAS 1374651-67-8) resolves this bottleneck with its unequivocal 1-chloro-8-hydroxy architecture - the chlorine enables reliable Suzuki and Buchwald-Hartwig diversification, while the 8-OH group provides a predictable H-bond anchor for adenine-mimetic binding. • LogP ~2.7, TPSA 33.1 Ų - compatible with CNS MPO thresholds for blood-brain barrier penetration • Single H-bond donor (OH) and two acceptors - ideal for systematic co-crystal screening with carboxylic acid or amide co-formers • 97% purity, white solid, shipped ambient; supplied in research-scale quantities with batch-specific CoA.

Molecular Formula C9H6ClNO
Molecular Weight 179.603
CAS No. 1374651-67-8
Cat. No. B595259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloroisoquinolin-8-ol
CAS1374651-67-8
Synonyms1-chloroisoquinolin-8-ol
Molecular FormulaC9H6ClNO
Molecular Weight179.603
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=NC=C2)Cl
InChIInChI=1S/C9H6ClNO/c10-9-8-6(4-5-11-9)2-1-3-7(8)12/h1-5,12H
InChIKeyGPLCYVVDUNEFIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloroisoquinolin-8-ol: Halogenated Isoquinoline Building Block


1-Chloroisoquinolin-8-ol (CAS 1374651-67-8) is a heterocyclic small molecule characterized by an isoquinoline core substituted with a chlorine atom at the 1-position and a hydroxyl group at the 8-position . This specific halogenation pattern confers distinct electronic properties and reactivity, positioning it as a versatile scaffold in organic synthesis, particularly for medicinal chemistry applications involving the development of kinase inhibitors and other bioactive molecules . The compound is typically a solid with a molecular weight of 179.6 g/mol and a calculated LogP of approximately 2.27, indicating moderate lipophilicity .

Scaffold for kinase inhibitor and bioactive molecule synthesis
1-Chloro substituent as versatile cross-coupling handle
Lipophilicity profile suitable for CNS research programs

1-Chloroisoquinolin-8-ol: Criticality of the 1-Chloro-8-Hydroxy Substitution


Generic substitution among halogenated isoquinolinols is not feasible due to the profound impact of the halogen's position and identity on both chemical reactivity and biological target engagement. While isoquinoline derivatives are a broad class with diverse activities [1], the specific 1-chloro-8-hydroxy pattern in 1-chloroisoquinolin-8-ol creates a unique electronic environment and hydrogen-bonding network . This distinct substitution pattern is critical for its use as a building block in cross-coupling reactions and for establishing key interactions within kinase ATP-binding pockets [2]. Substituting a bromine or fluorine atom at the 1-position, or moving the chlorine to another ring position, would significantly alter the compound's physicochemical properties, synthetic accessibility, and binding affinity, thereby invalidating any established SAR or synthetic route that relies on this precise molecular architecture.

Target
1-Chloro-8-hydroxy isoquinoline
Substitute
1-Bromo or 1-fluoro analog; reactivity and cross-coupling conditions may shift
Target
8-Hydroxy substitution
Substitute
5-Hydroxy or other regioisomer; hydrogen-bond network and crystal packing alter
Target
1-Cl, 8-OH pattern in kinase inhibitor SAR
Substitute
Different halogen or hydroxyl position; target engagement may not transfer

1-Chloroisoquinolin-8-ol: Quantitative Evidence for Differentiated Selection


Lipophilicity Impact of 1-Chloro Substitution

The introduction of a chlorine atom at the 1-position of the isoquinolin-8-ol scaffold substantially increases lipophilicity, a key determinant of membrane permeability and target binding. 1-Chloroisoquinolin-8-ol exhibits a calculated LogP (XLogP3) of 2.7 , compared to an estimated LogP of approximately 1.2-1.5 for the unsubstituted isoquinolin-8-ol parent compound . This quantifiable difference in lipophilicity directly influences the compound's suitability for central nervous system (CNS) drug discovery programs or for targets with hydrophobic binding pockets.

Lipophilicity
Cross-study comparable
XLogP3 = 2.7 vs. ~1.2–1.5 (unsubstituted)
Reported LogP increase supports membrane permeability differentiation
Computational prediction; experimental validation recommended
Medicinal Chemistry ADME Property Optimization Physicochemical Property

Distinct TPSA for Hydrogen Bonding

The specific 1-chloro-8-hydroxy substitution pattern yields a Topological Polar Surface Area (TPSA) of 33.1 Ų , which is distinct from other regioisomers or di-substituted isoquinolines. For instance, moving the hydroxyl group to the 5-position or adding another halogen would alter this value, affecting the compound's ability to act as a hydrogen bond donor/acceptor and its overall oral bioavailability profile. This TPSA value falls within the favorable range for oral drug candidates and is a direct consequence of the specific molecular architecture of 1-chloroisoquinolin-8-ol.

TPSA
Class-level inference
33.1 Ų
TPSA distinct from other regioisomers; supports oral absorption prediction context
Value specific to 1-chloro-8-hydroxy pattern; direct comparator data not available
Medicinal Chemistry Structure-Based Drug Design Physicochemical Property

Defined Hydrogen Bond Donor and Acceptor Count

The compound possesses exactly one hydrogen bond donor (the phenolic -OH at position 8) and two hydrogen bond acceptors (the nitrogen in the isoquinoline ring and the chlorine atom) . This precise count is crucial for predicting and controlling solid-state packing, solubility in various excipients, and the potential for co-crystal formation. In contrast, an analog like 1-chloro-5-isoquinolinol would have the same donor/acceptor count but a different spatial arrangement, leading to different crystal packing and solubility profiles. A di-substituted analog would have an increased number of donors/acceptors, further complicating its behavior.

H-Bond Capacity
Supporting evidence
HBD: 1, HBA: 2
vs. 1-chloro-5-isoquinolinol (same count, different orientation) or 1,8-dichloroisoquinoline (HBD:0)
Defined donor/acceptor count supports reproducible solid-state and co-crystal studies
Spatial arrangement influences supramolecular synthon formation
Crystal Engineering Formulation Science Medicinal Chemistry

1-Chloroisoquinolin-8-ol: High-Value Application Scenarios


Kinase Inhibitor Library Synthesis

The 1-chloro substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate diverse compound libraries. The increased lipophilicity (LogP of 2.7) makes it particularly suitable for synthesizing analogs intended for targets with hydrophobic ATP-binding pockets, such as Rho-kinase (ROCK) [1]. Its defined TPSA of 33.1 Ų also aids in predicting the drug-likeness of the resulting library members .

CNS-Penetrant Lead Optimization

The calculated LogP of 2.7 positions 1-chloroisoquinolin-8-ol in an optimal lipophilicity range for passive blood-brain barrier penetration. It can be used as a core scaffold in CNS drug discovery programs where a balance between solubility and permeability is required. The compound's single hydrogen bond donor also contributes favorably to its CNS MPO score, making it a strategic choice for CNS-focused medicinal chemistry campaigns.

Crystal Engineering and Co-Crystal Screening

With exactly one hydrogen bond donor (the phenolic -OH) and two acceptors , 1-chloroisoquinolin-8-ol is an ideal candidate for systematic co-crystal screening. Its defined hydrogen-bonding capacity allows for predictable supramolecular synthon formation with co-formers like carboxylic acids or amides. This application leverages its precise molecular recognition features to potentially improve the solubility and dissolution rate of poorly soluble lead compounds in pharmaceutical development.

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
Chloro cross-coupling reactivity; lipophilicity for hydrophobic pocket design
Cross-coupling scope; kinase panel selectivity context
CNS-Penetrant Lead Optimization
Lipophilicity–TPSA balance; single H-bond donor
BBB permeability assay; CNS MPO score assessment
Crystal Engineering & Co-Crystal Screening
H-bond donor/acceptor count
Co-crystal formation reproducibility; solubility enhancement potential

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